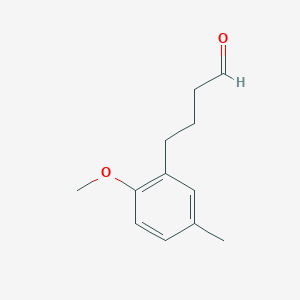
2-Methoxy-5-methylbenzenebutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylbenzenebutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a benzene ring substituted with a methoxy group at the second position, a methyl group at the fifth position, and a butanal group at the first position
Preparation Methods
The synthesis of 2-Methoxy-5-methylbenzenebutanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as methanol and a catalyst like sodium methoxide. The mixture is refluxed for a specific period, followed by neutralization and purification steps to obtain the desired product .
For industrial production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .
Chemical Reactions Analysis
2-Methoxy-5-methylbenzenebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-methoxy-5-methylbenzoic acid, while reduction produces 2-methoxy-5-methylbenzyl alcohol .
Scientific Research Applications
2-Methoxy-5-methylbenzenebutanal has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylbenzenebutanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to alterations in metabolic pathways and physiological processes .
Comparison with Similar Compounds
2-Methoxy-5-methylbenzenebutanal can be compared with other similar compounds, such as:
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound has a similar methoxy and methyl substitution pattern on the benzene ring but differs in the presence of a sulfamoyl group instead of an aldehyde group.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: This compound also shares the methoxy and methyl substitution pattern but contains a methylsulfonyl group.
Properties
CAS No. |
1082435-14-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(2-methoxy-5-methylphenyl)butanal |
InChI |
InChI=1S/C12H16O2/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3 |
InChI Key |
YAUBPMLLDMFGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



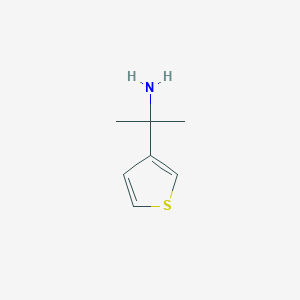
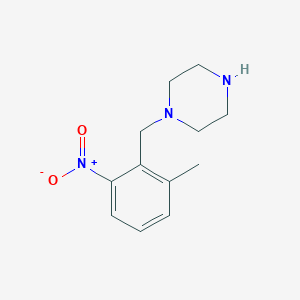
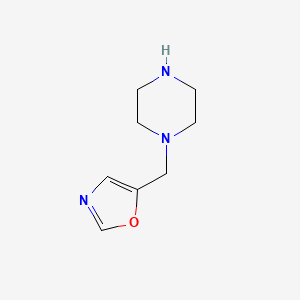
![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
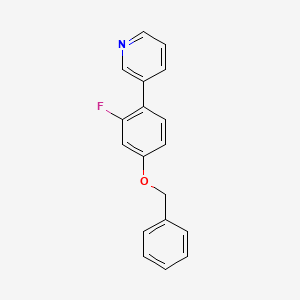
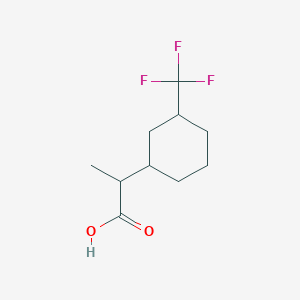
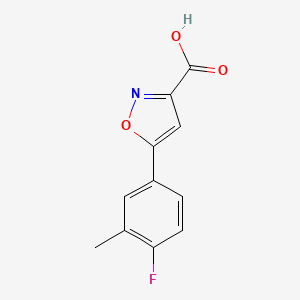
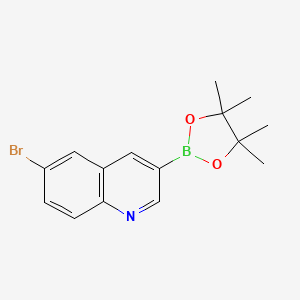
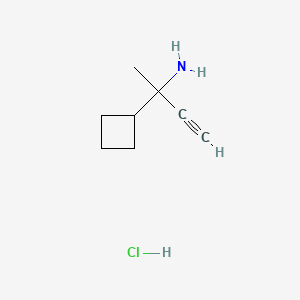
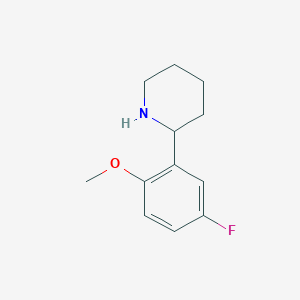
amine](/img/structure/B13530659.png)
